molecular formula C7H6Cl2O B1361374 2,6-Dichloro-4-methylphenol CAS No. 2432-12-4

2,6-Dichloro-4-methylphenol

Cat. No.: B1361374
CAS No.: 2432-12-4
M. Wt: 177.02 g/mol
InChI Key: YXEOEPYIBGTLML-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylphenol is an organic compound with the molecular formula C7H6Cl2O. It is a chlorinated derivative of methylphenol, commonly known as cresol. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.

Scientific Research Applications

2,6-Dichloro-4-methylphenol has a wide range of applications in scientific research:

Safety and Hazards

When handling 2,6-Dichloro-4-methylphenol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

As a reference standard, 2,6-Dichloro-4-methylphenol is used for environmental analysis and testing . The compound’s portfolio is constantly expanding to adapt to changing regulations and technology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-methylphenol typically involves the chlorination of 4-methylphenol (p-cresol). The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Products include 2,6-dichloro-4-methylbenzoic acid or 2,6-dichloro-4-methylbenzaldehyde.

    Reduction: Products include 2-chloro-4-methylphenol or 4-methylphenol.

Comparison with Similar Compounds

    2,4-Dichloro-6-methylphenol: Another chlorinated derivative with similar antimicrobial properties.

    4-Chloro-3-methylphenol: Known for its use in disinfectants and antiseptics.

    2,6-Dichlorophenol: Lacks the methyl group but shares similar chemical properties.

Uniqueness: 2,6-Dichloro-4-methylphenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other chlorinated phenols. The presence of two chlorine atoms and a methyl group provides a balance of hydrophobic and hydrophilic properties, making it highly effective in disrupting microbial cell membranes .

Properties

IUPAC Name

2,6-dichloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEOEPYIBGTLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062415
Record name 2,6-Dichloro-4-methylphenol
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-12-4
Record name 2,6-Dichloro-4-methylphenol
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Record name 2,6-Dichloro-4-methylphenol
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Record name 2,6-Dichloro-4-methylphenol
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Record name Phenol, 2,6-dichloro-4-methyl-
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Record name 2,6-Dichloro-4-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-p-cresol
Source European Chemicals Agency (ECHA)
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Record name 2,6-DICHLORO-4-METHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Process for preparation of 2,6-dichloro- 4-methylphenol"?

A1: The research paper focuses on developing an efficient process for synthesizing 2,6-Dichloro-4-methylphenol. The abstract highlights the use of chlorination of 4-methylphenol followed by treatment with a reductant to achieve high purity and yield of the desired compound [].

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